2,5-Difluorophenethyl bromide 2,5-Difluorophenethyl bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409725
InChI: InChI=1S/C8H7BrF2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2
SMILES: C1=CC(=C(C=C1F)CCBr)F
Molecular Formula: C8H7BrF2
Molecular Weight: 221.04 g/mol

2,5-Difluorophenethyl bromide

CAS No.:

Cat. No.: VC13409725

Molecular Formula: C8H7BrF2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluorophenethyl bromide -

Specification

Molecular Formula C8H7BrF2
Molecular Weight 221.04 g/mol
IUPAC Name 2-(2-bromoethyl)-1,4-difluorobenzene
Standard InChI InChI=1S/C8H7BrF2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2
Standard InChI Key JBQSHYIBLWFUPH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)CCBr)F
Canonical SMILES C1=CC(=C(C=C1F)CCBr)F

Introduction

Structural Identification and Chemical Properties

Structural Features:

  • A benzene ring substituted with fluorine atoms at the 2- and 5-positions.

  • A bromoethyl (-CH2_2CH2_2Br) group at the 1-position.

Physicochemical Properties (Extrapolated from Analogues)

PropertyValue/DescriptionSource Analogue
Boiling Point218–235 °C (predicted)2,6-Difluorobenzyl bromide
Density1.49–1.55 g/cm³2',5'-Difluorophenacyl bromide
Refractive IndexnD20=1.4871.525n_D^{20} = 1.487–1.5253,5-Difluorobenzyl bromide
SolubilitySoluble in methanol, dichloromethanePatent CN102070398A
Flash Point>100 °C (non-flammable)Safety guidelines

Synthesis and Reaction Pathways

Industrial Synthesis (Adapted from CN102070398A )

Method: Radical bromination of 2,5-difluorotoluene under light irradiation.
Reaction Scheme:

2,5-Difluorotoluene+HBr+H2O2Light (1000W iodine lamp)2,5-Difluorophenethyl bromide+H2O\text{2,5-Difluorotoluene} + \text{HBr} + \text{H}_2\text{O}_2 \xrightarrow{\text{Light (1000W iodine lamp)}} \text{2,5-Difluorophenethyl bromide} + \text{H}_2\text{O}

Procedure:

  • Reactants:

    • 2,5-Difluorotoluene (1 mol), 40% HBr (1–3.5 mol), 30% H2_2O2_2 (1–3.5 mol).

    • Solvent: Dichloromethane or cyclohexane.

  • Conditions:

    • Reflux under 1000W iodine lamp for 6–24 hours.

  • Workup:

    • Wash with saturated Na2_2SO3_3 to remove excess HBr.

    • Dry over anhydrous Na2_2SO4_4, concentrate, and purify via silica gel chromatography (petroleum ether).

  • Yield: 85–90% with purity ≥99% (GC) .

Key Reactions

  • Nucleophilic Substitution: Reacts with amines or thiols to form phenethylamine derivatives.

  • Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis).

  • Click Chemistry: Azide-alkyne cycloaddition after conversion to azide (see ).

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

  • Anticonvulsants: Analogues like 2,6-difluorobenzyl derivatives are precursors to sodium channel antagonists (e.g., rufinamide) .

  • Anticancer Agents: Fluorinated phenethyl groups enhance blood-brain barrier permeability in kinase inhibitors .

Material Science

  • Liquid Crystals: Fluorinated aromatic bromides are building blocks for thermally stable mesogens.

  • Polymer Modifiers: Enhances flame retardancy in polyesters .

Hazard TypeRisk LevelPrecautions
Skin/IrritationModerateWear nitrile gloves and lab coat.
Eye ExposureSevereUse goggles; rinse with water for 15 min.
InhalationLowUse fume hood; avoid aerosol formation.
EnvironmentalHighCollect spillage; prevent groundwater contamination.

Future Research Directions

  • Green Synthesis: Explore photocatalytic bromination to reduce HBr usage .

  • Bioconjugation: Develop tagged derivatives for PET imaging probes .

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